molecular formula C12H9ClN2O2 B11860828 Methyl 3-(6-chloropyrazin-2-yl)benzoate CAS No. 1194374-28-1

Methyl 3-(6-chloropyrazin-2-yl)benzoate

Cat. No.: B11860828
CAS No.: 1194374-28-1
M. Wt: 248.66 g/mol
InChI Key: NVQIDPAIHMONPK-UHFFFAOYSA-N
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Description

Methyl 3-(6-chloropyrazin-2-yl)benzoate is an organic compound with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol . It is a member of the pyrazine family, which is known for its diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-chloropyrazin-2-yl)benzoate typically involves the reaction of 3-(6-chloropyrazin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-chloropyrazin-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(6-chloropyrazin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(6-chloropyrazin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(6-bromopyrazin-2-yl)benzoate
  • Methyl 3-(6-fluoropyrazin-2-yl)benzoate
  • Methyl 3-(6-iodopyrazin-2-yl)benzoate

Uniqueness

Methyl 3-(6-chloropyrazin-2-yl)benzoate is unique due to the presence of the chlorine atom in the pyrazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1194374-28-1

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

methyl 3-(6-chloropyrazin-2-yl)benzoate

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-4-2-3-8(5-9)10-6-14-7-11(13)15-10/h2-7H,1H3

InChI Key

NVQIDPAIHMONPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CN=CC(=N2)Cl

Origin of Product

United States

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